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This guide provides an objective comparison of the investigational drug GlomeratoseA against
the current standard of care for treating Focal segmental glomerulosclerosis (FSGS). The
information presented is based on synthesized preclinical and clinical data to illustrate the
potential therapeutic profile of GlomeratoseA, a novel selective Transient Receptor Potential
Cation Channel 6 (TRPCG6) inhibitor.

Introduction to FSGS and Current Therapeutic
Landscape

Focal segmental glomerulosclerosis (FSGS) is a pattern of kidney damage characterized by
scarring (sclerosis) in parts of the glomeruli, the tiny filtering units within the kidneys.[1][2][3]
This damage primarily affects podocytes, specialized cells crucial for the glomerular filtration
barrier.[2][4] Injury and loss of podocytes lead to proteinuria (the leakage of protein into the
urine), a hallmark of FSGS that contributes to the progression to end-stage kidney disease.

The current standard of care for primary FSGS is often nonspecific and aims to reduce
proteinuria and control blood pressure. First-line therapy typically involves a course of high-
dose corticosteroids. For patients who are resistant to or intolerant of steroids, calcineurin
inhibitors (CNIs) like cyclosporine or tacrolimus are considered. Supportive care with
angiotensin-converting enzyme (ACE) inhibitors or angiotensin receptor blockers (ARBS) is
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also a cornerstone of management. However, a significant portion of patients do not respond to
these therapies and progress to kidney failure, highlighting the urgent need for targeted
treatments.

GlomeratoseA: A Targeted Approach

GlomeratoseA represents a novel therapeutic strategy for FSGS. Its mechanism of action is
the selective inhibition of the TRPC6 channel. In FSGS, overactivity or gain-of-function
mutations in TRPC6 lead to excessive calcium (Ca2+) influx into podocytes. This calcium
overload disrupts the podocyte's internal structure (actin cytoskeleton), causing foot process
effacement (flattening), detachment from the glomerular basement membrane, and eventual
cell death, which results in proteinuria. By selectively blocking TRPC6, GlomeratoseA is
hypothesized to prevent this pathological calcium influx, thereby protecting podocyte integrity
and reducing proteinuria.

Preclinical Efficacy
Table 1: GlomeratoseA vs. Vehicle in an Adriamycin-
Induced FSGS Mouse Model

. GlomeratoseA (10 Percent
Parameter Vehicle Control
mgl/kg) Improvement

Urine Albumin-to-
Creatinine Ratio 5500 + 850 2100 + 450 61.8%
(ACR) (mg/qg)

Glomerulosclerosis

2.8%+05 1.1+£0.3 60.7%
Index (0-4 scale)
Podocyte Foot
Process Effacement 75% + 10% 25% + 8% 66.7%
(%)
Serum Creatinine

0.8+0.2 0.4+0.1 50.0%

(mg/dL)

Data are presented as mean + standard deviation.
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Clinical Performance: Phase Il Randomized

Controlled Trial
Table 2: GlomeratoseA vs. Placebo in Patients with

Primary FSGS

Placebo (on GlomeratoseA (20 GlomeratoseA (80
Outcome Measure

Standard of Care) mg/day on SoC) mg/day on SoC)
Primary Endpoint
Patients with >25%
UPCR Reduction at 7% (1 of 14) 44% (8 of 18) 43% (6 of 14)

12 Weeks

Secondary Endpoints

Mean Change in
UPCR from Baseline - -39.8% -35.2%

(Placebo-Corrected)

Safety and Tolerability

Frequency of Adverse  Similar across all Similar across all Similar across all
Events groups groups groups

Serious Adverse No significant No significant No significant
Events difference difference difference

UPCR: Urine Protein-to-Creatinine Ratio. Data synthesized from publicly available results of
similar TRPC6 inhibitor trials for illustrative purposes.

Signaling Pathway and Workflow Diagrams
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Caption: Mechanism of GlomeratoseA in preventing podocyte injury.
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Caption: Phase Il clinical trial workflow for GlomeratoseA.

Experimental Protocols

Preclinical Adriamycin-Induced FSGS Mouse Model

e Animal Model: Male BALB/c mice, 8-10 weeks old, are used. FSGS is induced by a single
intravenous injection of Adriamycin (doxorubicin hydrochloride) at a dose of 10.5 mg/kg. This
model reliably develops FSGS-like pathology, including proteinuria and glomerulosclerosis.

e Treatment Protocol: Two weeks post-adriamycin injection, mice are randomized into two
groups: Vehicle control (saline, daily oral gavage) and GlomeratoseA (10 mg/kg, daily oral
gavage). Treatment is continued for 6 weeks.

» Efficacy Assessment:

o Proteinuria: 24-hour urine is collected weekly in metabolic cages. Albumin and creatinine
concentrations are measured to determine the albumin-to-creatinine ratio (ACR).

o Kidney Function: At the end of the study (8 weeks post-induction), blood is collected for
serum creatinine measurement.

o Histology: Kidneys are harvested, fixed in 10% formalin, and embedded in paraffin.
Sections are stained with Periodic acid-Schiff (PAS) to assess the degree of
glomerulosclerosis, which is scored on a scale of 0 to 4.

o Electron Microscopy: Kidney cortex sections are processed for transmission electron
microscopy to visualize podocyte foot process effacement. The percentage of effacement
is quantified.

Phase Il Clinical Trial in Primary FSGS

o Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

o Patient Population: Adults with biopsy-confirmed primary FSGS or known TRPC6 genetic
mutations. Key inclusion criteria include a urine protein-to-creatinine ratio (UPCR) of 21.0 g/g
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and an estimated glomerular filtration rate (eGFR) of 230 mL/min/1.73 m2. Patients must be
on a stable dose of standard of care therapy (e.g., ACE inhibitors or ARBS).

o Randomization and Treatment: Eligible patients are randomized in a 1:1:1 ratio to receive
placebo, GlomeratoseA 20 mg, or GlomeratoseA 80 mg once daily for 12 weeks, in
addition to their standard of care therapy.

e Endpoints:

o Primary Endpoint: The proportion of patients achieving a proteinuria response, defined as
a 225% reduction in UPCR from baseline at week 12.

o Secondary Endpoints: Mean percentage change in UPCR from baseline, safety, and
tolerability.

e Monitoring: Patients are monitored for proteinuria (UPCR) and kidney function (eGFR) at
baseline and at regular intervals throughout the 12-week treatment period. Adverse events
are recorded at each visit.

Conclusion

GlomeratoseA, a selective TRPC6 inhibitor, demonstrates a plausible and targeted
mechanism of action for the treatment of FSGS by directly addressing podocyte injury.
Preclinical data suggest a significant reduction in proteinuria and glomerulosclerosis. The
synthesized Phase Il clinical trial data indicate that GlomeratoseA, when added to the
standard of care, may lead to a clinically meaningful reduction in proteinuria compared to
placebo, with a favorable safety profile. This targeted, podocyte-centric approach offers a
promising alternative to the nonspecific immunosuppressive therapies that form the current
standard of care. Further investigation in Phase Ill trials is warranted to confirm these findings
and establish the long-term efficacy and safety of GlomeratoseA in preserving kidney function
in patients with FSGS.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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